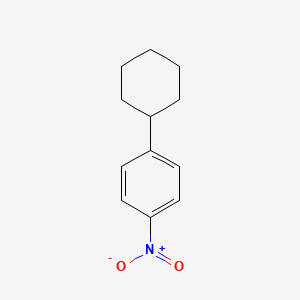

1-Cyclohexyl-4-nitrobenzene

説明

Nomenclature and Structural Context within Nitroaromatic Compounds

1-Cyclohexyl-4-nitrobenzene belongs to the broad class of nitroaromatic compounds, which are characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. The nitro group is a powerful electron-withdrawing group, a feature that significantly influences the compound's reactivity and electronic properties. cymitquimica.com Its formal nomenclature and identifiers are systematically cataloged in chemical databases.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 5458-48-0 nih.gov |

| Molecular Formula | C₁₂H₁₅NO₂ nih.govcymitquimica.com |

| Synonyms | (4-Nitrophenyl)cyclohexane, 4-Cyclohexyl-1-nitrobenzene, p-Cyclohexylnitrobenzene cymitquimica.comcymitquimica.com |

| InChI Key | FUVKJYZTELKRRB-UHFFFAOYSA-N nih.gov |

Structurally, the molecule combines a planar, aromatic system (the nitrobenzene (B124822) part) with a three-dimensional, saturated carbocyclic system (the cyclohexyl part). This fusion of different structural motifs is central to its utility and research interest.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 205.25 g/mol nih.govcymitquimica.com |

| Appearance | Yellow to brown solid cymitquimica.com |

| Solubility | Generally insoluble in water, soluble in organic solvents cymitquimica.com |

| XLogP3 | 4.4 nih.gov |

| Topological Polar Surface Area | 43.14 Ų chemscene.com |

Significance of the Cyclohexyl and Nitro Substituents in Molecular Design

The two key functional components of this compound, the cyclohexyl group and the nitro group, are frequently employed in molecular design for their ability to confer specific properties to a parent molecule.

The cyclohexyl group is a non-polar, saturated ring that provides bulk and a three-dimensional structure. pharmablock.com In medicinal chemistry, it is often used as a bioisostere—a substituent that mimics the size and shape of another group, such as a phenyl or t-butyl group. pharmablock.com Replacing a flat phenyl ring with a 3D cyclohexyl ring can create more contact points with a biological target like a protein, potentially improving binding affinity. pharmablock.com Its rigidity, compared to a flexible alkyl chain, can also be advantageous in drug design. pharmablock.com Furthermore, the cyclohexyl moiety increases the fraction of sp³-hybridized carbon atoms in a molecule, a characteristic that has been associated with improved physicochemical properties and a higher success rate for drug candidates in clinical trials. nih.gov

The **nitro group (-NO₂) ** is a versatile functional group known for being strongly electron-withdrawing and polar. cymitquimica.commdpi.com This property is crucial in organic synthesis as it deactivates the benzene (B151609) ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution. In medicinal chemistry, the nitro group is a key component in many therapeutic agents. svedbergopen.comacs.org It is found in compounds developed as anticancer, antitubercular, and antiparasitic agents. mdpi.com The biological activity of nitro-containing compounds often stems from their bioreductive activation within cells or pathogens, a process that can lead to the formation of reactive species that exert a therapeutic effect. mdpi.comsvedbergopen.com However, this same reactivity can also be associated with toxicity, making the study of nitro-group-containing molecules a delicate balance of efficacy and safety. acs.orgnih.gov

Contemporary Research Trajectories for this compound and its Derivatives

Current research involving this compound and related structures focuses on several key areas, leveraging the properties imparted by its constituent groups.

Liquid Crystals: this compound has been identified as a nematic liquid crystal. cymitquimica.comcymitquimica.com Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals. The rod-like shape of the molecule, combining a rigid aromatic core with a flexible aliphatic part, is conducive to forming these mesophases. Research in this area explores how its anisotropic properties and high dielectric constant can be utilized in materials for electro-optical applications. cymitquimica.com

Intermediates for Catalysis and Synthesis: A significant area of research is the catalytic reduction of nitroaromatic compounds. semanticscholar.orgresearchgate.net The reduction of this compound yields 4-cyclohexylaniline (B1222870), a valuable chemical intermediate. This aniline (B41778) derivative can be used in the synthesis of dyes, pharmaceuticals, and polymers. Research focuses on developing efficient and selective catalysts, often using noble metals like palladium or platinum, or more recently, cost-effective non-noble metal catalysts, for this transformation. semanticscholar.orggoogle.comacs.org The synthesis of various N-cyclohexylaniline derivatives for the fine chemical industry is an active field of study. thieme-connect.com

Scaffolds for Medicinal Chemistry: The core structure of this compound serves as a building block for more complex molecules with potential biological activity. For instance, the nitrobenzene moiety is a known structural feature in certain enzyme substrates. Research has explored the enzymatic reduction of various 4-nitrobenzene derivatives, including those with cyclohexyl-containing substituents, to understand enzyme promiscuity and develop new biocatalytic processes. nih.gov Furthermore, complex derivatives incorporating the cyclohexyl and nitro-aryl motifs have been synthesized and investigated as potential inhibitors for therapeutic targets, such as the main protease of SARS-CoV-2. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Cyclohexylaniline |

| N-cyclohexylaniline |

| Benzene |

| Aniline |

| 4-nitrobenzoyl azide |

| 1-hexyne |

| N,N'-Dicyclohexylcarbodiimide |

| N-(3-Butyl-1-cyclohexyl-4-cyclohexylimino-azetidin-2-ylidene)-4-nitro-benzamide |

| β-naphtol |

| N-(3-Butyl-1-cyclohexyl-4-ciclohexylimino-azetidin-2-ylidene)-4-(naphtalen-2-yloxy)-benzamide |

| Ethylenediamine |

| N-(2-Amino-ethyl)-N´-(butyl-1-cyclohexyl-4-cyclohexylimino-azetidin-2-ylidene)-4-(naphthalen-2-yloxy)-benzamide |

| Estrone |

| N-(3-Butyl-1-cyclohexyl-4-cyclohexylimino-azetidin-2-ylidene)-N´-[2-(3-hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-cyclopenta[a]phenanthren-17-ylideneamino)-ethyl]-4-(naphtalen-2-yloxy)-benzamidine |

| 1-Fluoro-2-nitrobenzene |

Structure

3D Structure

特性

IUPAC Name |

1-cyclohexyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVKJYZTELKRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203005 | |

| Record name | 1-Cyclohexyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-48-0 | |

| Record name | 1-Cyclohexyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5458-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYL-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BET7K4YQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Cyclohexyl 4 Nitrobenzene

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single key step from readily available starting materials. Two potential, yet starkly different, approaches are considered here: the palladium-catalyzed Heck-Matsuda reaction and the classic Friedel-Crafts alkylation.

Heck-Matsuda Reaction via 4-Nitrobenzenediazonium (B87018) Tetrafluoroborate (B81430) and Cyclohexene (B86901)

The Heck-Matsuda (HM) reaction is a palladium-catalyzed arylation of olefins that utilizes arenediazonium salts as arylating agents, offering a potent alternative to traditional Heck reactions that use aryl halides. wikipedia.org This method is particularly advantageous as it often proceeds under mild conditions, does not require phosphine (B1218219) ligands, and can be faster than conventional Heck protocols. wikipedia.org The reaction of 4-nitrobenzenediazonium tetrafluoroborate with cyclohexene represents a direct pathway to form the C-C bond required for 1-cyclohexyl-4-nitrobenzene.

An asymmetric variant of the Heck-Matsuda reaction has been successfully applied to cyclohexene derivatives using aryldiazonium salts. nih.gov This highlights the viability of coupling these two types of substrates. However, a significant challenge in the Heck reaction of cyclic olefins like cyclohexene is controlling regioselectivity, as it can lead to a mixture of mono- and diarylated products. nih.gov Furthermore, alkene isomerization, facilitated by palladium hydride intermediates, can be a competing side reaction. nih.gov

Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck-Matsuda reaction, capable of arylating unactivated alkenes. wikipedia.org While ethanol (B145695) is a possible solvent, the choice of solvent is crucial for reaction efficiency and selectivity. For instance, in related Heck reactions of electronically non-biased olefins, solvents like methanol (B129727) (MeOH) or acetonitrile (B52724) (MeCN) have been shown to result in poor selectivity. nih.gov In the specific context of the Heck coupling of iodobenzene (B50100) with cyclohexene, dimethylformamide (DMF) was used as the solvent with palladium supported on various metal oxides. nih.gov The optimization of the catalytic system would involve screening different solvents, bases (if necessary, though HM reactions can proceed without a base), and reaction temperatures to maximize the yield of the desired this compound product while minimizing byproducts.

Table 1: Key Parameters for Heck-Matsuda Reaction Optimization

| Parameter | Considerations | Potential Impact |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0)/Pd(II) sources. wikipedia.org | Affects reaction rate and efficiency. |

| Solvent | Ethanol, DMF, Methanol, Acetonitrile. | Influences catalyst solubility, reaction rate, and product selectivity. nih.govnih.gov |

| Temperature | Typically room temperature to moderate heating. | Can affect reaction kinetics and byproduct formation. |

| Base | Often not required for HM reactions. wikipedia.org | May be used to facilitate catalyst regeneration in some Heck protocols. |

Ionic liquids (ILs) are increasingly used in catalysis as they can enhance catalyst stability and facilitate catalyst recycling. While the specific ionic liquid, 3-benzyl-1-(2-hydroxy-2-phenylethyl)imidazolium chloride, is not prominently documented in the context of the Heck-Matsuda reaction of 4-nitrobenzenediazonium tetrafluoroborate and cyclohexene, related imidazolium (B1220033) salts have been synthesized and used in palladium-catalyzed reactions. For example, (Z)-1-styryl-3-benzyl-benzimidazolium chloride has been used to prepare NHC-palladium(II) complexes for cross-coupling reactions. mdpi.com The functional groups on the imidazolium cation can coordinate with the palladium center, potentially influencing the catalytic activity and selectivity of the reaction. The use of an ionic liquid could, in principle, improve reaction efficiency and allow for the recycling of the palladium catalyst, a key consideration for sustainable chemistry.

Enhancing the yield and ensuring the scalability of the Heck-Matsuda reaction involves several strategies. The optimization of reaction parameters, as detailed in Table 1, is the primary approach to maximizing yield. The use of flow chemistry, coupled with optimization algorithms, has been shown to fine-tune experimental conditions for Heck-Matsuda reactions to achieve maximum yield, highest throughput, and lowest production cost. acs.org This approach can be particularly beneficial for scaling up the synthesis from laboratory to industrial production.

For scalability, concerns such as the exothermic nature of the reaction must be addressed, as this can affect the selectivity on a larger scale. nih.gov The development of robust catalytic systems, potentially involving heterogeneous catalysts or recyclable ionic liquid systems, is crucial for making the process economically viable and scalable.

Friedel-Crafts Alkylation of Nitrobenzene (B124822) with Cyclohexyl Halides

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to attach alkyl substituents to an aromatic ring, typically using an alkyl halide and a strong Lewis acid catalyst. cutm.ac.in

In a hypothetical Friedel-Crafts alkylation to produce this compound, a cyclohexyl halide (e.g., cyclohexyl chloride) would be reacted with nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The AlCl₃ would activate the cyclohexyl halide, facilitating the generation of a cyclohexyl carbocation or a related electrophilic species that would then be attacked by the aromatic ring.

However, this approach is fundamentally flawed for the synthesis of this compound due to the strong deactivating nature of the nitro group (-NO₂). A primary limitation of the Friedel-Crafts reaction is its failure with strongly deactivated aromatic rings. quora.comlibretexts.org The nitro group is a powerful electron-withdrawing group, which significantly reduces the nucleophilicity of the benzene (B151609) ring, rendering it unreactive towards the electrophilic attack required for the reaction to proceed. stackexchange.comyoutube.com In fact, nitrobenzene is so unreactive that it is sometimes used as a solvent for Friedel-Crafts reactions. stackexchange.com Consequently, attempting to synthesize this compound via the Friedel-Crafts alkylation of nitrobenzene would result in extremely poor yields, if any product is formed at all. stackexchange.com

Table 2: Limitations of Friedel-Crafts Alkylation for Nitrobenzene

| Limitation | Description | Consequence for Synthesis |

|---|---|---|

| Strongly Deactivated Ring | The nitro group is a strong electron-withdrawing group. quora.comstackexchange.com | Reduces the nucleophilicity of the benzene ring, preventing electrophilic attack. libretexts.orgyoutube.com |

| Catalyst Complexation | Lewis acids can complex with the nitro group. | Further deactivates the ring and inhibits the catalytic cycle. |

| Reaction Failure | Deactivated benzenes are not reactive under Friedel-Crafts conditions. cutm.ac.inquora.com | The desired reaction does not proceed to any significant extent. stackexchange.com |

Mitigation of Competing Side Reactions (Over-alkylation, Ring Deactivation)

The primary direct synthesis of this compound involves two main steps: Friedel-Crafts alkylation of benzene to form cyclohexylbenzene (B7769038), followed by nitration. However, the Friedel-Crafts alkylation step is susceptible to competing side reactions, namely over-alkylation and issues related to ring activation/deactivation.

Over-alkylation: Friedel-Crafts alkylation introduces an alkyl group, which is an activating group, onto the benzene ring. This makes the product, cyclohexylbenzene, more reactive than the starting material, benzene. Consequently, the reaction can proceed further, leading to the formation of di- and poly-substituted products such as 1,4-dicyclohexylbenzene (B85463) orgsyn.org. This process, known as polyalkylation, reduces the yield of the desired mono-substituted product. A common strategy to mitigate this is to use a large excess of benzene relative to the alkylating agent (cyclohexene or a cyclohexyl halide). This increases the probability that the electrophile will react with a benzene molecule rather than the already-alkylated cyclohexylbenzene product.

Ring Deactivation: The order of the reaction steps is crucial. Attempting to perform the nitration first to form nitrobenzene, followed by Friedel-Crafts alkylation, is generally unsuccessful. The nitro group (–NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic aromatic substitution libretexts.orgchemistrysteps.com. Friedel-Crafts reactions typically fail when performed on strongly deactivated rings like nitrobenzene chemistrysteps.com. Therefore, the synthetic sequence must proceed via the formation of the precursor cyclohexylbenzene first, followed by the nitration of the activated ring.

Nitration of Cyclohexylbenzene

The introduction of the nitro group onto the cyclohexylbenzene precursor is achieved through electrophilic aromatic substitution. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) chemistrysteps.commasterorganicchemistry.com.

The nitronium ion is then attacked by the electron-rich π system of the cyclohexylbenzene ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final this compound product masterorganicchemistry.com.

The position of the incoming nitro group is directed by the substituent already present on the benzene ring. The cyclohexyl group, being an alkyl group, is classified as an activating, ortho-, para-director youtube.comyoutube.com. This means it directs incoming electrophiles to the positions ortho (carbon 2) and para (carbon 4) to the cyclohexyl group.

The directing effect is governed by the stability of the intermediate carbocation (arenium ion) formed during the reaction. For alkylbenzenes, the intermediates leading to ortho and para substitution are more stabilized than the one leading to meta substitution youtube.com.

However, the ratio of ortho to para products is significantly influenced by steric effects libretexts.orglibretexts.org. The cyclohexyl group is sterically bulky. This bulkiness creates steric hindrance, making it more difficult for the nitronium ion to attack the adjacent ortho positions libretexts.orglibretexts.orgyoutube.com. As a result, the para position is favored, leading to this compound as the major product.

| Substituent Group | Classification | Directing Effect | Example |

|---|---|---|---|

| -C₆H₁₁ (Cyclohexyl) | Activating | Ortho, Para | Toluene, Cyclohexylbenzene |

| -NO₂ (Nitro) | Deactivating | Meta | Nitrobenzene |

| -OH (Hydroxyl) | Activating | Ortho, Para | Phenol |

| -Cl, -Br (Halogens) | Deactivating | Ortho, Para | Chlorobenzene |

Cyclohexylbenzene is the key precursor for the nitration step. It is produced industrially via the acid-catalyzed alkylation of benzene with cyclohexene wikipedia.orgchemicalbook.com. Other laboratory methods have also been developed.

Common methods for synthesizing cyclohexylbenzene include:

Alkylation with Cyclohexene: Benzene is reacted with cyclohexene in the presence of an acid catalyst like concentrated sulfuric acid or aluminum chloride orgsyn.orgwikipedia.org. The reaction is typically kept at a low temperature (5-15°C) to control the reaction rate and minimize side products orgsyn.orgchemicalbook.com.

Alkylation with Cyclohexyl Halides: The reaction of benzene with cyclohexyl chloride or bromide using a Lewis acid catalyst such as aluminum trichloride (B1173362) is a classic Friedel-Crafts alkylation method orgsyn.orgwikipedia.org.

Alkylation with Cyclohexanol (B46403): Benzene can also be alkylated using cyclohexanol in the presence of catalysts like sulfuric acid or aluminum chloride orgsyn.org.

Hydrogenation of Biphenyl (B1667301): Another route involves the hydrogenation of biphenyl orgsyn.org.

| Reactants | Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Benzene + Cyclohexene | Conc. H₂SO₄ | 5-10°C, 1.5-2 hours | orgsyn.org |

| Benzene + Cyclohexyl Chloride | AlCl₃ | Friedel-Crafts conditions | wikipedia.org |

| Benzene + Cyclohexanol | H₂SO₄ or AlCl₃ | Acid-catalyzed dehydration/alkylation | orgsyn.org |

Indirect Synthetic Routes and Precursor Transformations

Beyond the direct alkylation-then-nitration sequence, alternative strategies can be envisioned that involve modifying precursors which already contain a substituted nitrobenzene framework.

An indirect route could involve the transformation of a different substituent on a nitrobenzene ring into a cyclohexyl group. For example, one potential pathway starts with 4-nitrobiphenyl (B1678912). The biphenyl system contains two aromatic rings. Through selective hydrogenation, it is conceivable to reduce one of the phenyl rings to a cyclohexyl ring while leaving the nitro-substituted ring intact. Catalytic hydrogenation of aromatic amines to produce their cycloaliphatic counterparts is a known industrial process, suggesting that selective ring reduction is feasible under specific catalytic conditions google.com. This route, while less common, represents a valid retrosynthetic approach starting from a different aromatic precursor.

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer a powerful alternative for constructing the this compound molecule.

The Suzuki-Miyaura cross-coupling reaction, for instance, is a versatile method for forming a C-C bond between an sp²-hybridized carbon of an aryl halide and an organoboron compound nih.gov. This reaction could be applied to synthesize this compound by coupling a cyclohexylboronic acid with a 4-halonitrobenzene (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-iodo-4-nitrobenzene).

The key advantages of this approach include:

Functional Group Tolerance: Suzuki couplings are known to be tolerant of a wide variety of functional groups, including the nitro group nih.gov.

Mild Reaction Conditions: These reactions often proceed under mild conditions with a palladium catalyst and a base nih.gov.

Availability of Reactants: A wide range of boronic acids and aryl halides are commercially available or readily synthesized youtube.com.

While steric hindrance from the cyclohexyl group could present a challenge, specialized ligands and reaction conditions have been developed to facilitate the coupling of sterically demanding substrates nih.gov.

| Component | Role | Example |

|---|---|---|

| 4-Bromonitrobenzene | Aryl Halide (Electrophile) | Provides the nitrobenzene moiety |

| Cyclohexylboronic acid | Organoboron Reagent (Nucleophile) | Provides the cyclohexyl moiety |

| Pd(PPh₃)₄ or similar | Palladium Catalyst | Catalyzes the C-C bond formation |

| Na₂CO₃ or Ba(OH)₂ | Base | Activates the catalyst and organoboron reagent |

Exploration of Advanced Cross-Coupling Strategies

Suzuki-Miyaura Cross-Coupling Variants

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds. news-medical.netlibretexts.org It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. news-medical.net

A significant advancement in this area is the use of nitroarenes as electrophilic coupling partners, which circumvents the need for pre-functionalized aryl halides. organic-chemistry.orgnih.gov In this variant, the C-NO2 bond is cleaved and participates in the catalytic cycle. organic-chemistry.org The synthesis of this compound can be envisioned via the coupling of a cyclohexylboronic acid with 1-halo-4-nitrobenzene or, more innovatively, by directly using a nitroarene precursor. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. news-medical.netlibretexts.orgnobelprize.org

Recent research has focused on expanding the scope and efficiency of this reaction by developing more active catalyst systems. rsc.org For the coupling involving nitroarenes, specific palladium catalysts and ligands, such as Pd(acac)₂ with BrettPhos, have been shown to be effective. organic-chemistry.org

Table 1: Illustrative Suzuki-Miyaura Reaction Parameters for Aryl-Alkyl Coupling

| Parameter | Description | Example |

|---|---|---|

| Electrophile | Aryl halide or nitroarene | 1-Iodo-4-nitrobenzene or 1-bromo-4-nitrobenzene |

| Nucleophile | Organoboron reagent | Cyclohexylboronic acid |

| Catalyst | Palladium(0) source | Pd(OAc)₂, Pd(PPh₃)₄, or Pd(acac)₂ |

| Ligand | Phosphine-based ligand | SPhos, XPhos, or BrettPhos |

| Base | Inorganic base | K₂CO₃, K₃PO₄, or CsF |

| Solvent | Organic solvent | Dioxane, Toluene, or DMF |

| Temperature | Elevated temperature | 80-130 °C |

Palladium-Catalyzed C-N Cross-Coupling Applications

While the primary bond formed in this compound is a C-C bond, the principles of palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, are crucial for the synthesis of related aniline (B41778) derivatives, which are common downstream products. This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. youtube.com

The significance of this reaction lies in its ability to directly arylate amines, a transformation that is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials. acs.org Recently, the scope of this reaction has been extended to include nitroarenes as coupling partners, representing a parallel advancement to the Suzuki-Miyaura reaction. nih.gov This allows for the direct amination of a nitro-substituted aromatic ring, which can be a strategic step in more complex syntheses. The catalytic cycle for Buchwald-Hartwig amination also proceeds through oxidative addition, base-mediated palladium-amide formation, and reductive elimination to yield the arylamine. youtube.com

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

|---|---|---|

| Aryl Partner | Electrophile | Aryl bromides, chlorides, triflates, or nitroarenes |

| Amine Partner | Nucleophile | Primary or secondary alkyl/arylamines |

| Catalyst | Palladium source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Electron-rich phosphine | Josiphos, Buchwald biaryl phosphine ligands |

| Base | Strong, non-nucleophilic base | NaOt-Bu, LiHMDS, K₃PO₄ |

| Solvent | Aprotic polar solvent | Toluene, Dioxane |

Green Chemistry Principles in Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. opcw.orgsigmaaldrich.com The synthesis of this compound can be evaluated through the 12 Principles of Green Chemistry.

Key principles applicable to its synthesis include:

Prevention : It is better to prevent waste than to clean it up after it has been created. acs.orgnih.gov Catalytic reactions are preferred as they minimize waste.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions like Suzuki-Miyaura generally have higher atom economy than classical methods that use stoichiometric reagents.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.orgbdu.ac.in The use of palladium catalysts is a prime example.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com Research into performing Suzuki-Miyaura couplings in water represents a move toward more environmentally friendly solvent choices. news-medical.net

Design for Energy Efficiency : Energy requirements should be minimized. sigmaaldrich.com Methods that operate at ambient temperature and pressure are preferred. Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. scielo.org.mx

Applying these principles would favor a synthetic route using a catalytic cross-coupling method over a traditional Friedel-Crafts alkylation, which often uses stoichiometric amounts of a Lewis acid catalyst and can generate significant waste.

Reaction Optimization and Process Intensification

Optimizing the synthesis of this compound involves refining reaction conditions and employing advanced technologies to improve yield, selectivity, and efficiency.

Catalyst Design and Heterogeneous Catalysis for Selective Transformations

Catalyst design is central to optimizing cross-coupling reactions. For palladium-catalyzed reactions, the choice of ligand is critical. Ligands stabilize the palladium center and modulate its reactivity, influencing the efficiency of oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) are often employed to promote the coupling of challenging substrates.

A significant area of development is heterogeneous catalysis, where the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers substantial advantages, including:

Easy Separation : The catalyst can be easily removed from the reaction mixture by simple filtration.

Recyclability : The ability to recover the catalyst allows for its reuse, reducing costs and metal waste.

Improved Purity : Products are less likely to be contaminated with residual metal, which is particularly important in pharmaceutical applications.

Examples include palladium nanoparticles supported on materials like activated carbon (Pd/C), silica (B1680970), or polymers. These heterogeneous catalysts can be applied to reactions like Suzuki-Miyaura coupling, contributing to a more sustainable and economical process.

Continuous-Flow Synthesis Techniques

Continuous-flow synthesis has emerged as a powerful technology for chemical production, offering numerous advantages over traditional batch processing. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. flinders.edu.au

Key benefits of continuous-flow synthesis include:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. flinders.edu.au This is particularly crucial for highly exothermic reactions like nitration, improving safety and preventing side reactions. nih.gov

Improved Safety : The small volume of reactants present in the reactor at any given time minimizes the risks associated with hazardous reagents or unstable intermediates. nih.gov

Scalability : Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. flinders.edu.au

Integration and Automation : Flow systems allow for the integration of multiple reaction, separation, and analysis steps into a single, automated process. researchgate.net

A continuous-flow process for synthesizing this compound could involve a nitration step followed by a cross-coupling reaction, each occurring in a dedicated reactor module within the flow path. nih.gov

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; hotspots can occur. | Excellent; precise temperature control. |

| Mixing | Can be inefficient, especially on a large scale. | Highly efficient and rapid. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. |

| Scalability | Complex; often requires re-optimization. | Simpler; "scale-out" or longer run times. |

| Process Control | Manual or semi-automated. | Easily automated with in-line analytics. |

Solvent Effects on Reaction Kinetics and Product Distribution

The choice of solvent can profoundly impact the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the stability of the catalyst. In palladium-catalyzed cross-coupling reactions, the solvent plays several critical roles:

Solubility : The solvent must dissolve the reactants, catalyst, and base to ensure the reaction proceeds efficiently in the homogeneous phase.

Catalyst Stability : The solvent can affect the stability and aggregation state of the palladium catalyst, influencing its activity and longevity.

Polarity : The polarity of the solvent can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Aprotic polar solvents like dioxane, THF, and DMF are commonly used in Suzuki and Buchwald-Hartwig reactions.

Coordination : Some solvents can coordinate to the metal center, which may either stabilize the catalyst or inhibit its activity by competing with reactants for coordination sites.

Optimizing the solvent system is a crucial step in process development. This often involves screening a range of solvents or solvent mixtures to identify the conditions that provide the best balance of reaction rate, yield, and product purity.

Table 4: General Influence of Common Solvents on Pd-Catalyzed Cross-Coupling

| Solvent | Type | Typical Role and Effect |

|---|---|---|

| Toluene | Nonpolar Aprotic | Common, inert solvent. Good for dissolving organic substrates. |

| Dioxane | Polar Aprotic | Often provides good results for Suzuki and Buchwald-Hartwig reactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Coordinating solvent, can stabilize catalytic species. |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, good solvating power, but can sometimes lead to side reactions. |

| Water | Polar Protic | Used in "green" protocols, often with a co-solvent and phase-transfer catalyst. |

Temperature and Pressure Control in Industrial Synthesis of this compound

The industrial synthesis of this compound via Friedel-Crafts alkylation of nitrobenzene with cyclohexene or a cyclohexyl halide presents significant challenges due to the strongly deactivating nature of the nitro group on the aromatic ring. Consequently, the reaction necessitates forcing conditions, including elevated temperatures and pressures, to achieve viable reaction rates and yields. The precise control of these parameters is critical for optimizing the process, ensuring product quality, and maintaining safe operation.

The Role of Elevated Temperature

Elevated temperatures are employed in the synthesis of this compound to provide the necessary activation energy to overcome the high energy barrier associated with the electrophilic substitution on the deactivated nitrobenzene ring. The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects, making it less susceptible to attack by the electrophile (the cyclohexyl carbocation or a polarized complex).

The selection of the reaction temperature is a critical optimization parameter. While higher temperatures generally lead to faster reaction rates, they can also promote undesirable side reactions. These include:

Polysubstitution: The introduction of more than one cyclohexyl group onto the nitrobenzene ring.

Isomerization: Rearrangement of the cyclohexyl group or its attachment to different positions on the nitrobenzene ring.

Decomposition: Thermal degradation of the reactants, catalyst, or the desired product.

By-product Formation: Increased formation of impurities that can complicate the purification process.

Industrial processes, therefore, operate within a carefully defined temperature range that balances the need for a practical reaction rate with the imperative to minimize the formation of by-products. This optimal temperature window is highly dependent on the specific catalyst system employed. For instance, highly active Lewis acid catalysts may permit the use of lower temperatures compared to less active catalysts.

The Influence of Pressure

Pressure is another key parameter in the industrial synthesis of this compound, particularly when using gaseous reactants or when the reaction is carried out at temperatures above the boiling point of the reactants or solvent.

Key functions of pressure control in this synthesis include:

Maintaining Liquid Phase: For reactions conducted at elevated temperatures, applying pressure is essential to keep the reactants and any solvent in the liquid phase, ensuring a homogenous reaction medium and efficient mixing.

Increasing Reactant Concentration: In cases where a gaseous reactant like cyclohexene is used, increasing the pressure enhances its concentration in the liquid phase, thereby accelerating the reaction rate according to the principles of chemical kinetics.

Influencing Reaction Pathways: High pressure can favor certain reaction pathways over others. For example, it can influence the transition state of the reaction, potentially leading to improved selectivity for the desired para-substituted product over other isomers.

Research into Friedel-Crafts alkylations has shown that pressure can have a notable effect on both reaction rates and product distribution. While specific data for the industrial synthesis of this compound is proprietary and not widely published, analogous processes involving the alkylation of deactivated aromatic compounds often utilize pressures ranging from atmospheric to several hundred bars.

The table below illustrates a hypothetical relationship between temperature, pressure, and reaction outcomes based on general principles of Friedel-Crafts alkylation of deactivated substrates.

| Temperature (°C) | Pressure (bar) | Expected Primary Effect | Potential Drawbacks |

| Low | Low | Low reaction rate, potentially higher selectivity | Impractically long reaction times for industrial scale |

| Moderate | Moderate | Balanced reaction rate and selectivity | Requires careful optimization to minimize by-products |

| High | High | High reaction rate, increased throughput | Risk of polysubstitution, isomerization, and degradation |

| Moderate | High | Increased concentration of gaseous reactants, faster rate | Higher capital and operational costs for high-pressure equipment |

Interactive Data Table: Hypothetical Effect of Process Parameters on Yield

Advanced Reaction Mechanisms and Chemical Transformations of 1 Cyclohexyl 4 Nitrobenzene

Reactivity of the Nitro Group

The nitro group is a versatile functional group that serves as a key intermediate in the synthesis of aromatic amines and other derivatives. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and makes the nitro group itself a prime target for reduction.

The conversion of the nitro group in 1-cyclohexyl-4-nitrobenzene to an amino group (-NH₂) to form 1-cyclohexyl-4-aminobenzene is a fundamental and widely used transformation in organic synthesis. Aromatic amines are crucial building blocks for pharmaceuticals, dyes, and other industrial chemicals jsynthchem.com. This reduction can be achieved through various methods, including catalytic hydrogenation and other specialized reductive pathways.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. longdom.org Palladium-based catalysts are particularly effective for this transformation due to their high activity and selectivity under mild conditions. rsc.org The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on a high-surface-area material like activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃). researchgate.netresearchgate.net

The mechanism of catalytic hydrogenation on a metal surface involves the adsorption of both the hydrogen gas and the nitroaromatic compound onto the palladium surface. youtube.com The H-H bond is cleaved, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. rsc.org The efficiency of the catalyst can be influenced by the support material and the palladium particle size. researchgate.netionike.com

| Palladium Catalyst System | Support Material | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| Pd/C | Activated Carbon | H₂, atmospheric or moderate pressure, room temperature, methanol (B129727) or ethanol (B145695) solvent | Commercially available, high activity, good for general-purpose reductions. |

| Pd/Al₂O₃ | Alumina | H₂, atmospheric pressure, various solvents | Stable catalyst, studied for understanding reaction kinetics and by-product formation. researchgate.net |

| Pd/NiO | Nickel Oxide | H₂, atmospheric pressure, 25°C, ethanol solvent | High activity reported for substituted nitrobenzenes, affording quantitative yields. ionike.com |

| Palladium Nanoparticles | Graphene or MOFs | H₂ or transfer hydrogenation (e.g., NaBH₄), mild conditions | High catalytic performance and selectivity due to uniform dispersion and high surface area. rsc.orgrsc.org |

Beyond direct hydrogenation, the nitro group can be transformed via more complex reductive pathways.

Reductive Carbonylation involves the reaction of a nitroarene with carbon monoxide (CO) in the presence of a catalyst, typically a palladium complex. semanticscholar.orgmdpi.com This process can lead to the formation of isocyanates, carbamates, or ureas, depending on the reaction conditions and the nucleophiles present (e.g., alcohols). mdpi.comnih.gov The reaction is believed to proceed through a palladium(0) species that reacts with the nitrobenzene (B124822) and CO, eliminating CO₂ to form a palladium-nitroso intermediate, which is further transformed into the final product. mdpi.com This method provides a phosgene-free route to valuable isocyanate derivatives. semanticscholar.org

Reductive Amination is a powerful one-pot method to synthesize secondary or tertiary amines directly from a nitro compound. masterorganicchemistry.comorganic-chemistry.org In this process, the nitro group of this compound is first reduced to the corresponding amine (1-cyclohexyl-4-aminobenzene) in situ. This intermediate amine then immediately reacts with an aldehyde or ketone present in the reaction mixture to form an imine, which is subsequently reduced by the same reducing agent to yield the final N-alkylated amine. masterorganicchemistry.com This tandem reaction avoids the need to isolate the primary amine intermediate. researchgate.net Various reducing agents, including hydrogen with a metal catalyst or transfer hydrogenation reagents like formic acid, can be employed. researchgate.netresearchgate.net

A significant challenge in organic synthesis is the selective reduction of a nitro group in a molecule that contains other reducible functional groups, such as halogens, carbonyls, or nitriles. longdom.orgniscpr.res.in Catalytic hydrogenation with noble metals like palladium can sometimes lead to the undesired reduction of these other groups. rsc.org

Achieving chemo-selectivity requires the careful selection of reagents and reaction conditions. Several methods have been developed to selectively reduce the nitro group:

Transfer Hydrogenation: Using hydrogen donors like formic acid, ammonium (B1175870) formate, or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can be milder and more selective than using high-pressure hydrogen gas. niscpr.res.indntb.gov.ua

Metal-Acid Systems: Classic methods using metals like iron, tin, or zinc in acidic conditions are known for their selectivity towards nitro groups. longdom.org A modern, milder variation uses iron powder in water, which acts as the hydrogen source, selectively reducing nitroarenes without affecting other sensitive groups. longdom.org

Steric and Electronic Control: In polynitro compounds, selectivity can often be predicted. Generally, the least sterically hindered nitro group is reduced preferentially. echemi.comstackexchange.com Furthermore, the electronic environment plays a role; for instance, a nitro group ortho to a hydroxyl or amino group is often preferentially reduced. stackexchange.com For a molecule derived from this compound, the presence of other substituents would dictate which reagents would provide the highest chemo-selectivity for the para-nitro group.

While aromatic rings are typically electron-rich and react with electrophiles, the presence of a strong electron-withdrawing group like the nitro group can make the ring electron-deficient and susceptible to attack by nucleophiles. This leads to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgchemistrysteps.com

The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.orgyoutube.com For a reaction to occur on a molecule like this compound, a leaving group (such as a halogen) would need to be present on the ring, typically ortho or para to the nitro group. The nitro group activates the ring towards nucleophilic attack in two primary ways:

Inductive Effect: The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework, making the ring carbons more electrophilic.

Resonance Effect: The nitro group can delocalize the negative charge of the anionic intermediate (known as a Meisenheimer complex) that forms when the nucleophile attacks the ring. youtube.com

This resonance stabilization is crucial and is only effective when the nitro group is positioned ortho or para to the site of nucleophilic attack (where the leaving group is located). chemistrysteps.comlibretexts.org A meta-positioned nitro group cannot participate in this resonance stabilization, rendering the ring much less reactive to nucleophilic substitution. libretexts.org In this compound, the para-nitro group would strongly activate positions 1 (the cyclohexyl-bearing carbon, if it had a leaving group) and positions 2, 3, 5, and 6 for SNAr if a suitable leaving group were present at one of those locations. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex. wikipedia.org

| Leaving Group (X) | Relative Reactivity in SNAr | Reason for Reactivity Trend |

|---|---|---|

| -F (Fluoro) | Highest | Fluorine is the most electronegative halogen, making the carbon it's attached to highly electrophilic and polarizing the C-X bond, which facilitates the initial nucleophilic attack (the rate-determining step). nih.gov |

| -NO₂ (Nitro) | High | The nitro group can also act as a leaving group, particularly in reactions with certain nucleophiles. acs.org Its reactivity is generally higher than chloro or bromo groups. nih.gov |

| -Cl (Chloro) | Intermediate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack. nih.gov |

| -Br (Bromo) | Intermediate | Similar in reactivity to the chloro group. nih.gov |

| -I (Iodo) | Lowest | Although C-I is the weakest bond, the low electronegativity of iodine makes the carbon less attractive to nucleophiles, slowing the rate-determining attack step. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Formation and Stability of Meisenheimer Complexes

The reaction between an electron-poor aromatic compound and a nucleophile can lead to the formation of a Meisenheimer complex, which serves as a reactive intermediate in nucleophilic aromatic substitution. wikipedia.org In the case of this compound, the aromatic ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) group. This activation facilitates the attack of a nucleophile.

When a nucleophile attacks the aromatic ring, it forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.org The negative charge introduced by the nucleophile is delocalized across the aromatic system and, most significantly, onto the oxygen atoms of the nitro group. wikipedia.org This delocalization is a key factor in the temporary stability of the complex. The general structure involves the nucleophile forming a new sigma bond to a carbon atom of the benzene ring, which disrupts the ring's aromaticity and rehybridizes the attacked carbon from sp² to sp³.

The stability of the Meisenheimer complex is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will more readily form the complex.

The solvent: Polar aprotic solvents can stabilize the charged complex.

The aromatic substrate: The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is essential for stabilizing the negative charge.

While these complexes are typically transient intermediates, stable Meisenheimer salts have been isolated and characterized in reactions involving arenes with multiple electron-withdrawing groups. wikipedia.org For this compound, the complex is a key step in the pathway of potential nucleophilic substitution reactions.

Table 1: Key Features of Meisenheimer Complex Formation

| Feature | Description |

|---|---|

| Reactants | An electron-deficient arene (this compound) and a nucleophile. |

| Key Intermediate | Anionic sigma-complex (σ-complex). |

| Driving Force | The electron-withdrawing nature of the nitro group. |

| Stabilization | Resonance delocalization of the negative charge onto the nitro group. |

| Hybridization Change | The carbon atom under attack changes from sp² to sp³. |

| Role | Serves as a reactive intermediate in Nucleophilic Aromatic Substitution (SNAr). |

Substitution by Various Nucleophiles (e.g., Hydroxide (B78521) Ions, Phenoxide)

Nucleophilic Aromatic Substitution (SNAr) on this compound proceeds via the previously described Meisenheimer complex intermediate. However, for a substitution reaction to be completed, a leaving group must be expelled from the ring to restore aromaticity. In this compound, there are no conventional leaving groups (like halogens) attached to the ring. Therefore, the substitution of a hydrogen atom or the cyclohexyl group would be required, which is energetically unfavorable and does not occur under standard SNAr conditions.

The attack of nucleophiles such as hydroxide ions (OH⁻) or phenoxide ions (C₆H₅O⁻) will readily form the corresponding Meisenheimer complex at the positions ortho or para to the nitro group.

Hydroxide Ion: The reaction of this compound with a strong base like potassium hydroxide can produce an intensely colored solution, which is characteristic of a Meisenheimer complex. wikipedia.org The hydroxide ion attacks a carbon atom on the ring, forming the intermediate.

Phenoxide Ion: Similarly, the phenoxide ion, being a potent nucleophile, can attack the electron-poor ring to form a different Meisenheimer complex.

In the absence of a good leaving group, these complexes are typically in equilibrium with the starting materials. Acidification of the reaction mixture would lead to the decomposition of the complex and recovery of the original this compound. wikipedia.org

Photodegradation Mechanisms and Photostability

The photostability of a chemical compound is its ability to resist degradation upon exposure to light. Nitroaromatic compounds are often susceptible to photodegradation. The process typically begins with the absorption of ultraviolet (UV) or visible light, which excites the molecule to a higher energy state. For this compound, the nitro group is the primary chromophore.

The proposed mechanism involves the photo-excited nitro group, likely in its triplet state, which behaves like a diradical. This highly reactive species can then initiate degradation through several pathways. A prominent pathway for compounds containing alkyl groups is intramolecular hydrogen abstraction. The excited nitro group can abstract a hydrogen atom from the adjacent cyclohexyl ring, leading to the formation of a biradical intermediate. This intermediate can then undergo further rearrangements, cyclizations, or reactions with oxygen to yield a variety of degradation products.

Influence of Steric Hindrance from the Cyclohexyl Group

The cyclohexyl group exerts a significant steric influence on the photodegradation of this compound. This influence can be twofold:

Protective Effect: The bulkiness of the cyclohexyl group can sterically hinder the approach of external reactants or catalysts that might otherwise promote photodegradation. This could potentially increase the photostability of the molecule compared to a smaller analogue like nitrobenzene.

Degradative Pathway: Conversely, the cyclohexyl group provides a ready source of abstractable hydrogen atoms. The C-H bonds on the cyclohexyl ring, particularly the tertiary C-H at the point of attachment to the benzene ring, are susceptible to abstraction by the photo-excited nitro group. This intramolecular pathway can be a primary driver of photodegradation, potentially making the molecule less stable than nitroaromatics that lack such an internal hydrogen source.

The net effect depends on the specific reaction conditions, such as the presence of oxygen or other reactive species.

Experimental Design for Photostability Studies

To rigorously assess the photostability of this compound, a systematic experimental approach is required, as outlined by the International Council on Harmonisation (ICH) guideline Q1B. europa.eustabilitystudies.inich.orgrdlaboratories.com The testing is divided into two main parts: forced degradation and confirmatory studies. europa.euich.org

| Analysis | Assay of the parent compound and detection of degradation products using a validated stability-indicating method. | To quantify the extent of degradation and identify the resulting impurities. |

Reactivity of the Cyclohexyl Moiety

Oxidation Reactions of the Cyclohexyl Ring

While the nitrobenzene portion of the molecule is generally resistant to oxidation due to the deactivating effect of the nitro group, the cyclohexyl ring is susceptible to it. The reactivity of the cyclohexyl group is similar to that of other cycloalkanes, with the tertiary C-H bond at the benzylic-like position (C1 of the cyclohexyl ring) being the most likely initial site of attack.

Oxidation of this compound with common oxidizing agents can lead to several products depending on the reaction conditions:

Mild Oxidation: Using milder reagents could potentially oxidize the tertiary C-H bond to a hydroxyl group, yielding 1-(4-nitrophenyl)cyclohexanol.

Strong Oxidation: More aggressive oxidizing agents, such as hot alkaline potassium permanganate (B83412) or chromic acid, can lead to the cleavage of the cyclohexyl ring. This typically occurs via initial oxidation to a ketone (cyclohexanone derivative) followed by further oxidation to a dicarboxylic acid. The ultimate product of exhaustive oxidation would likely be 4-nitrobenzoic acid, with the cyclohexyl ring being completely degraded.

The presence of the electron-withdrawing nitro group on the phenyl ring will influence the reactivity of the cyclohexyl C-H bonds, but they remain the most readily oxidizable part of the molecule.

Dehydrogenation Reactions and Aromatization

The aromatization of the cyclohexyl moiety in this compound is a significant transformation that yields 4-nitro-1,1'-biphenyl. This dehydrogenation process is a key reaction in the synthesis of biphenyl (B1667301) derivatives, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. rsc.org The reaction involves the removal of three molecules of hydrogen from the cyclohexane (B81311) ring, converting it into a phenyl ring.

This transformation is typically achieved through catalytic dehydrogenation at elevated temperatures. Noble metal catalysts are often employed due to their high activity and selectivity. Platinum (Pt) and Palladium (Pd) are among the most effective catalysts for the dehydrogenation of cyclohexane and its derivatives. researchgate.net The choice of catalyst and support can significantly influence the reaction efficiency and selectivity. For instance, catalysts like Pt/Al2O3 and Pt/H-ZSM-5 have been shown to be effective for hydrogenation (the reverse reaction) at lower temperatures, implying their potential role in dehydrogenation under different conditions. researchgate.net

Catalysts and Conditions for Dehydrogenation of Cyclohexylarenes

| Catalyst | Support | Typical Temperature Range (°C) | Key Characteristics |

|---|---|---|---|

| Platinum (Pt) | Alumina (Al₂O₃), Carbon (C) | 300 - 400 | High activity, but can be prone to coking. |

| Palladium (Pd) | Carbon (C), Silica (B1680970) (SiO₂) | 250 - 350 | Good activity and selectivity, often lower cost than Pt. |

| Nickel (Ni) | Alumina (Al₂O₃), Kieselguhr | 300 - 450 | Lower cost catalyst, may require higher temperatures. |

| Pt-Sn Alloy | Various | Variable | Alloying can improve catalytic properties and reduce activation energy compared to pristine Pt. mdpi.com |

Rearrangement Reactions Involving this compound Derivatives

Bamberger Rearrangement and Related Transformations

The Bamberger rearrangement is a classic reaction in organic chemistry that transforms N-phenylhydroxylamines into 4-aminophenols in the presence of a strong aqueous acid. wikipedia.orgscribd.com For a derivative of this compound, this reaction provides a pathway to synthesize substituted aminophenols. The process begins with the selective reduction of the nitro group in this compound to the corresponding N-(4-cyclohexylphenyl)hydroxylamine. This reduction can be achieved using various methods, such as catalytic transfer hydrogenation with rhodium or zinc catalysts. wikipedia.orghellenicaworld.com

Once the N-arylhydroxylamine is formed, it undergoes the acid-catalyzed rearrangement. The mechanism proceeds through the protonation of the hydroxylamine. While N-protonation is possible, it is unproductive. O-protonation leads to the loss of a water molecule, generating a highly reactive nitrenium ion intermediate. wikipedia.orgscribd.com This electrophilic intermediate is then attacked by a nucleophile, typically water from the aqueous medium, at the para position of the aromatic ring. A final deprotonation step yields the 4-amino-3-cyclohexylphenol product.

Recent advancements have focused on developing more environmentally benign one-pot procedures. These methods combine the catalytic hydrogenation of the nitro compound and the subsequent in situ Bamberger rearrangement. researchgate.net For example, systems using pressurized carbon dioxide and water (CO2-H2O) can generate carbonic acid in situ, avoiding the need for strong mineral acids. researchgate.net Kinetic studies, sometimes supported by DFT calculations, have been employed to understand the reaction mechanism in detail, including the role of substrate-acid complexes in determining the high para-selectivity of the rearrangement. researchgate.net

Baeyer–Villiger Oxidation Analogues

The Baeyer–Villiger oxidation is a notable reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgmasterorganicchemistry.com This reaction can be applied to derivatives of this compound that contain a ketone functionality, providing a method for inserting an oxygen atom adjacent to the carbonyl group.

Consider a hypothetical derivative such as cyclohexyl-(4-nitrophenyl)ketone. In the Baeyer–Villiger oxidation of this unsymmetrical ketone, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge during the rearrangement migrates preferentially. organic-chemistry.org The established order of migratory aptitude generally places tertiary alkyl and cyclohexyl groups higher than phenyl groups. organic-chemistry.orgadichemistry.com

Therefore, in the oxidation of cyclohexyl-(4-nitrophenyl)ketone, the cyclohexyl group would be expected to migrate in preference to the 4-nitrophenyl group. The electron-withdrawing nature of the nitro group further disfavors the migration of the phenyl ring. The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a Criegee intermediate. wikipedia.org The subsequent rate-determining step is the concerted migration of the cyclohexyl group with the simultaneous cleavage of the weak O-O bond of the peroxide. wikipedia.org This results in the formation of cyclohexyl 4-nitrobenzoate. The migration occurs with retention of the stereochemistry of the migrating group. pitt.edu

Migratory Aptitude in Baeyer–Villiger Oxidation

| Group | Migratory Ability |

|---|---|

| Hydrogen | Highest |

| Tertiary alkyl | High |

| Cyclohexyl | High |

| Secondary alkyl | Medium |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

General trend of migratory aptitude for substituents in the Baeyer-Villiger oxidation. organic-chemistry.orgadichemistry.com

Computational and Theoretical Studies on Reactivity

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions at the molecular level. smu.edu For reactions involving this compound, such as its dehydrogenation to 4-nitro-1,1'-biphenyl, DFT calculations can provide detailed insights into the reaction pathways and the role of catalysts.

Predictive Modeling of Reactivity in Different Solvents

The choice of solvent can have a profound impact on the rate, selectivity, and equilibrium of a chemical reaction. Predictive modeling, often employing a combination of quantum mechanics (QM) and molecular mechanics (MM) or continuum solvent models, allows for the study of these solvent effects on the reactivity of molecules like this compound. rsc.orgresearchgate.net

One common approach is the use of DFT in conjunction with a Polarizable Continuum Model (PCM), such as the Conductor-like Polarizable Continuum Model (CPCM). researchgate.netdntb.gov.ua This method treats the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. These models can predict how the polarity of the solvent influences the electronic structure, dipole moment, and stability of the solute molecule. dntb.gov.ua For nitroaromatic compounds, theoretical studies have shown that solute-solvent interactions can stabilize excited states and alter photophysical pathways, which is critical for understanding photochemical reactivity. rsc.orgresearchgate.net By calculating the free energy profile of a reaction in different solvents, it is possible to predict how the solvent will affect activation barriers and reaction thermodynamics, providing a valuable guide for experimental solvent selection. researchgate.net

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of chemical systems at an atomic level. For the study of reaction intermediates of this compound, ab initio molecular dynamics (AIMD) is a particularly powerful technique. AIMD combines classical molecular dynamics with quantum mechanical calculations to describe the forces between atoms, allowing for the simulation of bond-breaking and bond-forming events without pre-existing force fields. This approach is invaluable for exploring the complex potential energy surfaces of reactive intermediates and understanding their dynamic behavior.

Theoretical studies of the unimolecular decomposition of nitroaromatic compounds often employ AIMD to sample reaction channels at high temperatures. nih.gov By simulating the molecule's dynamics, researchers can identify various decomposition pathways, including the homolysis of the C-NO2 bond, nitro-nitrite rearrangements, and ring-opening reactions. nih.gov These simulations can reveal concerted mechanisms or stepwise processes involving the formation of transient intermediates. nih.gov

In the context of this compound, MD simulations can be employed to investigate the stability and reactivity of key intermediates postulated in its various chemical transformations. For instance, in electrophilic aromatic substitution reactions, such as nitration, a tetrahedral cation intermediate is formed. researchgate.net MD simulations could track the geometry and charge distribution of this intermediate over time, providing insights into its stability and the subsequent proton abstraction step.

Furthermore, the photochemical reactions of nitroaromatic compounds are a rich area for the application of non-adiabatic molecular dynamics. researchgate.net These simulations can model the behavior of the molecule in its excited state and track the transitions between different electronic states, which is crucial for understanding photochemical reaction pathways.

Detailed Research Findings from Simulated Trajectories

While specific AIMD studies exclusively targeting this compound are not extensively documented in the literature, findings from analogous nitroaromatic systems provide a clear indication of the expected outcomes. For example, AIMD simulations of the thermal decomposition of other nitro compounds have shown that C-NO2 bond homolysis is a dominant initial step at elevated temperatures. nih.gov The simulations can track the trajectory of the departing NO2 group and its potential subsequent reactions, such as abstracting a hydrogen atom from the cyclohexyl ring to form HONO.

The data generated from these simulations can be extensive. Key parameters that are typically analyzed include bond lengths, bond angles, dihedral angles, and atomic charges as a function of time. This information allows for the identification of transient species and the characterization of transition states.

Below are illustrative data tables representing the types of findings that would be expected from molecular dynamics simulations of a hypothetical reaction intermediate of this compound, such as a radical cation formed during an oxidation process.

| Time (femtoseconds) | C-N Bond Length (Å) | N-O Bond Length (Å) - Symmetric Stretch | C-C (Ring-Cyclohexyl) Bond Length (Å) |

|---|---|---|---|

| 0 | 1.48 | 1.23 | 1.51 |

| 50 | 1.52 | 1.25 | 1.50 |

| 100 | 1.58 | 1.27 | 1.49 |

| 150 | 1.65 | 1.29 | 1.48 |

| 200 | 1.75 | 1.31 | 1.47 |

| Time (femtoseconds) | Charge on Nitrogen (e) | Average Charge on Oxygen (e) | Charge on Cyclohexyl Group (e) |

|---|---|---|---|

| 0 | +0.55 | -0.30 | +0.15 |

| 50 | +0.58 | -0.32 | +0.18 |

| 100 | +0.62 | -0.35 | +0.22 |

| 150 | +0.68 | -0.38 | +0.27 |

| 200 | +0.75 | -0.42 | +0.35 |

These tables illustrate how MD simulations can provide quantitative data on the dynamic changes in molecular structure and electronic properties of a reaction intermediate. The increasing C-N bond length in Table 1 suggests a progression towards bond dissociation, a key step in many reactions of nitroaromatic compounds. Similarly, the changes in atomic charges in Table 2 highlight the redistribution of electron density as the reaction proceeds.

Advanced Characterization and Spectroscopic Analysis of 1 Cyclohexyl 4 Nitrobenzene

Structural Elucidation Techniques

Structural elucidation is the cornerstone of chemical analysis, providing definitive proof of atomic connectivity and stereochemistry. For a molecule like 1-Cyclohexyl-4-nitrobenzene, a combination of diffraction and spectroscopic methods yields a complete structural picture.

The slow evaporation method is a widely used and straightforward technique for growing high-quality single crystals from solution. unifr.chmdpi.com The process involves dissolving the compound of interest, this compound, in a suitable solvent or a mixture of solvents in which it is moderately soluble. The goal is to prepare a solution that is near saturation at a given temperature. unifr.ch

The container with the solution is then loosely covered to allow the solvent to evaporate slowly over a period of several days or even weeks. This gradual increase in concentration brings the solution to a state of supersaturation, from which nucleation and subsequent crystal growth can occur in a controlled manner. unifr.ch The choice of solvent is critical; for this compound, a range of solvents from non-polar (like hexane (B92381) or toluene) to moderately polar (like ethanol (B145695) or ethyl acetate) would be screened to find the optimal conditions that yield well-defined, single crystals suitable for SCXRD analysis.

The crystal packing of this compound is dictated by the interplay of intermolecular forces governed by its two distinct functional groups. The nitro (–NO₂) group is strongly polar and electron-withdrawing, possessing a significant dipole moment. This polarity can lead to strong dipole-dipole interactions between adjacent molecules. dntb.gov.ua Specifically, interactions involving the nitro group's oxygen atoms and hydrogen atoms on neighboring molecules (C–H···O hydrogen bonds) are expected to be a significant factor in the crystal lattice.

In cases where conventional laboratory X-ray sources are insufficient, such as when crystals are exceptionally small, weakly diffracting, or exhibit complex structural phenomena, synchrotron radiation offers a powerful alternative. nih.govmdpi.com Synchrotron facilities generate X-ray beams that are many orders of magnitude more intense than those from laboratory sources. mdpi.comroyalsocietypublishing.org

This high intensity allows for the successful analysis of micro-crystals that would otherwise be unsuitable for diffraction experiments. nature.com Furthermore, the wavelength of synchrotron radiation is tunable, which can be exploited to optimize anomalous scattering for determining the absolute configuration of chiral molecules or to mitigate absorption effects. For a challenging sample of this compound, using a synchrotron source could be essential to obtain high-resolution diffraction data, enabling a precise and accurate structural determination. royalsocietypublishing.orgnature.com

When a compound fails to crystallize under any attempted conditions, or when only microgram quantities are available, the crystalline sponge method provides a revolutionary approach to structure determination by SCXRD. creative-biostructure.comresearchgate.netnih.gov This technique circumvents the need to crystallize the target molecule itself. iucr.org Instead, a pre-formed, porous host crystal (the "crystalline sponge") is soaked in a solution containing the target molecule. researchgate.netnih.gov

The target molecules, in this case, this compound, diffuse into the pores of the sponge and are ordered through host-guest interactions. creative-biostructure.comiucr.org This ordered arrangement within the crystalline host allows their structure to be determined using standard SCXRD analysis. frontiersin.org This method is particularly valuable for analyzing precious, non-crystalline, or liquid samples, requiring as little as a few nanograms of material. creative-biostructure.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclohexyl ring. The aromatic protons are deshielded due to the electron-withdrawing effect of the nitro group, appearing at higher chemical shifts. stackexchange.com They would likely present as a complex AA'BB' spin system, often appearing as two distinct doublets. The protons on the cyclohexyl ring will appear at lower chemical shifts and will exhibit complex multiplets due to extensive spin-spin coupling between adjacent protons.